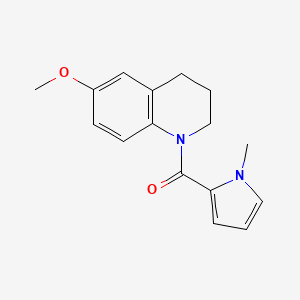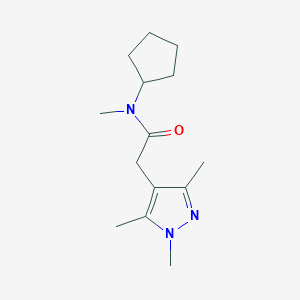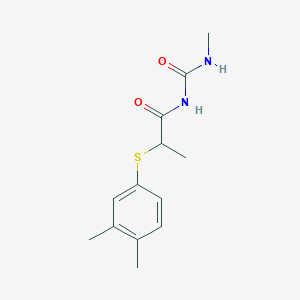
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMP belongs to the class of sulfonamide compounds, which have been widely utilized in the pharmaceutical industry for their antimicrobial and anti-inflammatory properties.
Wirkmechanismus
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators in the body. 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide also inhibits the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects in several preclinical studies. 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammation-related disorders. 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide also induces apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide has several advantages as a research tool, including its potent anti-inflammatory and anti-cancer effects, and its ability to inhibit the activity of specific enzymes and signaling pathways. However, 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide also has several limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide research, including the development of novel formulations and delivery systems to enhance its therapeutic efficacy and reduce its toxicity. Further studies are also needed to determine the optimal dosage and administration route of 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide, and to investigate its potential therapeutic applications in other diseases and conditions. Additionally, the mechanism of action of 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide needs to be further elucidated to identify novel targets for drug development.
Synthesemethoden
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylthiophenol with methyl isocyanate, followed by the reaction with 2-bromo-2-methylpropionyl bromide. The resulting product is then purified through recrystallization to obtain 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation-related disorders. Several studies have shown that 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide exhibits potent anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-8-5-6-11(7-9(8)2)18-10(3)12(16)15-13(17)14-4/h5-7,10H,1-4H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQPXQIUMZFECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(C)C(=O)NC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

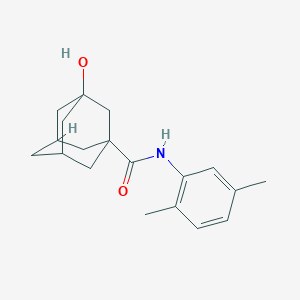
![1-benzothiophen-3-yl-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7505412.png)
![N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7505417.png)
![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)
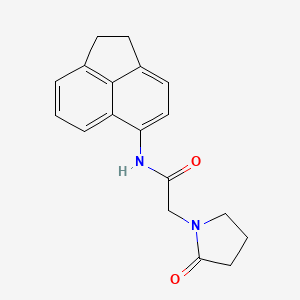
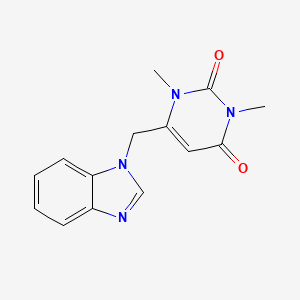
![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)
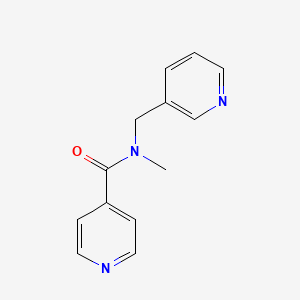
![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)
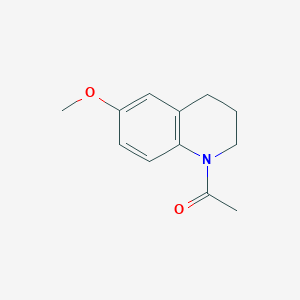
![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)
![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)
